Acetic acid;4-ethenylpyridine Acetic acid;4-ethenylpyridine
Brand Name: Vulcanchem
CAS No.: 76741-72-5
VCID: VC19353998
InChI: InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4)
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Acetic acid;4-ethenylpyridine

CAS No.: 76741-72-5

Cat. No.: VC19353998

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;4-ethenylpyridine - 76741-72-5

Specification

CAS No. 76741-72-5
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name acetic acid;4-ethenylpyridine
Standard InChI InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4)
Standard InChI Key FOSQNSTXNUWWJV-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C=CC1=CC=NC=C1

Introduction

Structural and Molecular Characteristics of Acetic Acid;4-Ethenylpyridine

Molecular Composition and Bonding

Acetic acid;4-ethenylpyridine (C₉H₁₁NO₂) consists of a pyridine ring substituted with an ethenyl (-CH=CH₂) group at the 4-position, coordinated with acetic acid (CH₃COOH). The pyridine ring provides aromaticity and basicity, while the ethenyl group introduces unsaturated bonding capable of participating in polymerization or addition reactions. The acetic acid moiety likely forms a hydrogen-bonded complex or salt with the pyridine nitrogen, enhancing solubility in polar solvents .

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character and Lewis basicity.

  • Ethenyl Substituent: A vinyl group (-CH=CH₂) at the 4-position, enabling conjugation with the pyridine ring’s π-system.

  • Acetic Acid Interaction: Proton transfer from acetic acid to the pyridine nitrogen forms a pyridinium acetate ion pair, as observed in analogous pyridine-carboxylic acid complexes .

Spectroscopic Data and Confirmation

While direct spectroscopic data for acetic acid;4-ethenylpyridine are scarce, related compounds such as 4-pyridinecarboxamidine acetate (CAS 888501-51-7) offer comparative insights . For instance:

  • ¹H NMR: Pyridine protons typically resonate between δ 7.2–8.6 ppm, while the ethenyl group’s protons appear as doublets near δ 5.5–6.5 ppm (coupling constant J ≈ 16 Hz for trans-configuration) .

  • IR Spectroscopy: Stretching vibrations for the pyridine ring (≈1580–1600 cm⁻¹) and carboxylic acid O-H (≈2500–3300 cm⁻¹) are expected .

Synthesis and Reaction Pathways

Preparation of 4-Ethenylpyridine

The synthesis of 4-ethenylpyridine, a precursor to acetic acid;4-ethenylpyridine, typically involves cross-coupling reactions or dehydrogenation of alkylpyridines. A notable method involves the hydrohalogenation of ethynylpyridines, as demonstrated by Tanaka et al. (2017) :

HC≡C-Pyridine+HXCH₂=CH-Pyridine(X=Cl, Br, I)\text{HC≡C-Pyridine} + \text{HX} \rightarrow \text{CH₂=CH-Pyridine} \quad (X = \text{Cl, Br, I})

This reaction proceeds via anti-Markovnikov addition, yielding trans-configured ethenyl derivatives. Catalysts such as palladium or copper complexes enhance regioselectivity .

Complexation with Acetic Acid

The final step involves mixing 4-ethenylpyridine with acetic acid under anhydrous conditions. The nitrogen atom on the pyridine ring acts as a Brønsted base, accepting a proton from acetic acid to form a stable ion pair:

4-CH₂=CH-C₅H₄N+CH₃COOH[4-CH₂=CH-C₅H₄NH⁺][CH₃COO⁻]\text{4-CH₂=CH-C₅H₄N} + \text{CH₃COOH} \rightarrow \text{[4-CH₂=CH-C₅H₄NH⁺][CH₃COO⁻]}

This interaction is corroborated by studies on pyridinium acetate salts, which exhibit enhanced thermal stability compared to free pyridine .

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Analogous pyridinium acetates (e.g., isonicotinimidamide acetate) melt between 102–104°C, suggesting similar behavior for acetic acid;4-ethenylpyridine .

  • Solubility: High solubility in polar solvents (water, ethanol) due to ionic character; limited solubility in nonpolar solvents like hexane .

Reactivity and Stability

  • Polymerization: The ethenyl group undergoes radical or cationic polymerization, forming poly(4-ethenylpyridine) derivatives useful in ion-exchange resins .

  • Acid-Base Behavior: Reversible proton transfer in aqueous solutions, with a pKa ≈ 5.0–5.5 for the pyridinium ion .

Applications in Industrial and Research Contexts

Catalysis

Pyridinium acetate complexes serve as catalysts in Knoevenagel condensations and Michael additions. The ethenyl group’s electron-withdrawing effect enhances electrophilic reactivity at the pyridine ring .

Pharmaceutical Intermediates

Analogous compounds, such as 4-pyridinecarboxamidine acetate, are precursors to antitubercular agents (e.g., isoniazid derivatives) . The ethenyl group may enable further functionalization via click chemistry.

Materials Science

Poly(4-ethenylpyridine)-acetic acid composites exhibit pH-responsive behavior, making them candidates for drug delivery systems or smart coatings .

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